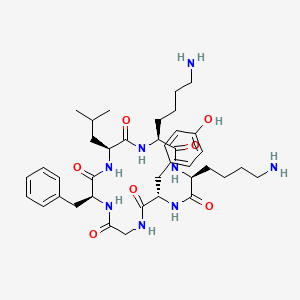

Cyclic leucine enkephalin

Description

Structure

2D Structure

Properties

CAS No. |

79525-56-7 |

|---|---|

Molecular Formula |

C38H56N8O7 |

Molecular Weight |

736.9 g/mol |

IUPAC Name |

(3S,6S,9S,12S,15S)-6,9-bis(4-aminobutyl)-15-benzyl-3-[(4-hydroxyphenyl)methyl]-12-(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

IGAGSIVYOPTBPJ-XDIGFQIYSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design

Peptide Synthesis Strategies

The foundational step in creating cyclic analogs is the assembly of the linear peptide chain. This is accomplished through two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Often, a combination of both methods is employed to achieve the desired final product nih.govresearchgate.net.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling the linear precursors of cyclic enkephalin analogs due to its efficiency and amenability to automation ias.ac.inias.ac.inkennesaw.edu. The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the remaining amino acids.

The key steps in SPPS are:

Resin Swelling : The polymer support is swelled in a suitable solvent, typically dimethylformamide (DMF) kennesaw.edu.

Deprotection : The temporary protecting group on the N-terminal amino acid of the resin-bound peptide is removed. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used, which is cleaved by a mild base like piperidine (B6355638) in DMF kennesaw.edu.

Coupling : The next protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOBt (1-hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine), or DIC (N,N'-diisopropylcarbodiimide) with an activator base like Oxyma kennesaw.edunih.gov.

Washing : After each step, the resin is thoroughly washed to remove excess reagents and byproducts ias.ac.in.

This cycle is repeated until the linear peptide sequence is fully assembled. Different types of resins can be used, such as Merrifield resin (chloromethylated copolystyrene-divinylbenzene), Wang resin, or Rink Amide MBHA resin, depending on the desired C-terminal modification (acid or amide) ias.ac.inias.ac.innih.govnih.gov. Following the assembly of the linear peptide, it is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers kennesaw.edunih.gov.

While less common for initial chain assembly, solution-phase synthesis, also known as liquid-phase synthesis, is still utilized, particularly for fragment condensation strategies. In this approach, small peptide fragments are synthesized and purified individually in solution and then joined together to form the final, longer peptide nih.gov. One documented method for leucine-enkephalin synthesis involves a fragment condensation liquid-phase method using 1,3,4-trimethyl-delta 3-phospholene-1,1-dichloride as the coupling agent nih.gov. This technique can be advantageous for large-scale synthesis and for creating specific modifications not easily achievable on a solid support. In many reported syntheses of cyclic enkephalin analogs, a hybrid approach is used where the linear peptide is constructed via SPPS, and the subsequent cyclization step is performed in solution after cleavage from the resin nih.govresearchgate.net.

Cyclization Chemistry

Cyclization is the critical step that imparts conformational rigidity to the enkephalin molecule. This constraint is a key factor in determining the analog's affinity and selectivity for opioid receptors nih.gov. The most common strategies involve intramolecular reactions to form a covalent bridge within the peptide backbone.

These methods involve forming a bond between two points within the same peptide chain, creating a ring structure. The nature of the bridge and the ring size significantly influence the resulting biological activity.

A robust strategy for inducing cyclization involves substituting an amino acid in the peptide sequence, typically at position 2, with a D-alpha, omega-diamino acid. These are amino acids that contain a second amino group at the end of their side chain (the ω-position) nih.govresearchgate.net.

The synthesis involves assembling a linear peptide such as Tyr-Xaa-Gly-Phe-Leu, where Xaa is a D-alpha, omega-diamino acid like D-α,γ-diaminobutyric acid (D-A2bu), D-ornithine (D-Orn), or D-lysine (D-Lys) nih.gov. After the linear precursor is synthesized and purified, cyclization is achieved by forming a lactam (amide) bond between the side-chain ω-amino group of the diamino acid and the C-terminal carboxyl group of leucine (B10760876) nih.govresearchgate.net. This head-to-tail cyclization through a side chain creates a conformationally restricted analog. Research has shown that varying the length of the diamino acid side chain, and thus the size of the resulting ring, can modulate the analog's preference for µ- versus δ-opioid receptors nih.gov. For example, the analog H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) was found to be significantly more potent than linear [Leu5]enkephalin researchgate.net.

| Analog Structure | Diamino Acid at Position 2 | Resulting Ring Size | Receptor Preference Indicated by IC50 Ratio (MVD/GPI) |

|---|---|---|---|

| H-Tyr-cyclo[-Nβ-D-A₂pr-Gly-Phe-Leu-] | D-α,β-diaminopropionic acid (A₂pr) | 13-membered | 29.4 |

| H-Tyr-cyclo[-Nγ-D-A₂bu-Gly-Phe-Leu-] | D-α,γ-diaminobutyric acid (A₂bu) | 14-membered | 17.5 |

| H-Tyr-cyclo[-Nδ-D-Orn-Gly-Phe-Leu-] | D-ornithine (Orn) | 15-membered | 6.5 |

| H-Tyr-cyclo[-Nε-D-Lys-Gly-Phe-Leu-] | D-lysine (Lys) | 16-membered | 3.1 |

Data derived from Schiller & DiMaio (1982) nih.gov. The MVD/GPI ratio indicates preference for µ-receptors over δ-receptors.

Another widely used method for cyclization is the formation of a disulfide bridge between two cysteine (Cys) or penicillamine (B1679230) (Pen) residues incorporated into the peptide sequence researchgate.netnih.gov. This is typically achieved by replacing the amino acids at positions 2 and 5. For instance, analogs such as [D-Cys2, L-Cys5]enkephalinamide and [D-Cys2, D-Cys5]enkephalinamide are synthesized as linear peptides, and the disulfide bond is then formed through oxidation researchgate.net.

The substitution of cysteine with penicillamine (Pen), which has two methyl groups on its β-carbon, introduces additional conformational constraints. The resulting Pen-containing analogs, such as DPDPE ([D-Pen2, D-Pen5]enkephalin), have shown high selectivity for δ-opioid receptors nih.gov. The chemistry of disulfide bond formation offers further subtlety; under kinetic oxidative conditions, the formation of Pen-Pen disulfide bonds is disfavored compared to the more rapidly formed Cys-Cys or Cys-Pen bonds nih.govresearchgate.net. Furthermore, under equilibrium conditions that allow for disulfide shuffling, Cys-Pen heterodimers are thermodynamically favored over both Cys-Cys and Pen-Pen homodimers nih.govresearchgate.net. This chemical property can be exploited to direct the folding and pairing of disulfide bonds in more complex multi-cyclic peptides researchgate.net.

| Analog Structure | Bridging Residues | Key Characteristic |

|---|---|---|

| H-Tyr-c[D-Cys-Gly-Phe-L-Cys]-NH₂ | Cysteine-Cysteine | High potency; high affinity for both µ and δ receptors nih.gov. |

| H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-NH₂ | Cysteine-Cysteine | High potency; high affinity for both µ and δ receptors nih.gov. |

| DPDPE: H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH | Penicillamine-Penicillamine | High selectivity for δ-receptors nih.gov. |

| DPLPE: H-Tyr-c[D-Pen-Gly-Phe-L-Pen]-OH | Penicillamine-Penicillamine | High selectivity for δ-receptors nih.gov. |

Intra-molecular Cyclization Approaches

Ester Bond Formation (e.g., with D-glucose)

The formation of an ester bond is a viable strategy for the cyclization of peptides. While specific examples detailing the cyclization of leucine enkephalin with D-glucose are not extensively documented in the provided literature, the synthesis of O-linked glycopeptide analogs of enkephalin has been reported capes.gov.br. This general methodology involves the synthesis of N-α-FMOC-amino acid glycosides which are then incorporated into the peptide sequence during solid-phase synthesis capes.gov.br. The cyclization would then be achieved by forming an ester linkage between a carboxyl group of the peptide and a hydroxyl group on the sugar moiety. This approach not only introduces a cyclic constraint but also enhances the hydrophilicity of the peptide, which can influence its pharmacokinetic profile.

Bifunctional Reagent-Mediated Cyclization (e.g., stapling with hexafluorobenzene (B1203771), trithiocyanuric acid derivatives)

Peptide "stapling" is a technique used to create a covalent brace between two amino acid side chains, thereby locking the peptide into a specific conformation. This has been successfully applied to leucine enkephalin analogs. nih.govrsc.org

One approach involves replacing the glycine (B1666218) residues with N-(2-thioethyl)glycines, which introduces thiol groups that can be cross-linked. nih.gov Cyclization is then achieved using bifunctional reagents like hexafluorobenzene or trithiocyanuric acid derivatives. nih.govrsc.org Conformational studies of these stapled analogs suggest that they adopt a type I β-turn conformation. nih.govrsc.org Notably, an analog containing a trithiocyanuric acid derivative with a benzyl (B1604629) substituent has demonstrated potent analgesic activity. nih.govrsc.org

| Reagent | Resulting Linkage | Key Finding |

| Hexafluorobenzene | Thioether bridge | Induces a type I β-turn conformation. nih.gov |

| Trithiocyanuric acid derivatives | Thioether bridge | An analog with a benzyl substituent showed potent analgesic activity. nih.govrsc.org |

Urea (B33335) Unit Formation (e.g., N,N'-carbonyl bridge)

The formation of a urea unit, or an N,N'-carbonyl bridge, is another effective method for the cyclization of enkephalin analogs. This strategy involves replacing two amino acids in the peptide sequence with dibasic amino acids, such as D-lysine and ornithine, and then forming a carbonyl bridge between their side-chain amino groups. nih.gov This approach has been used to synthesize cyclic enkephalin-deltorphin hybrids. nih.gov The size of the resulting ring, which is dependent on the length of the side chains of the dibasic amino acids, can influence the opioid activity and receptor selectivity of the analog. nih.gov

Azide (B81097) Intermediate Cyclization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and orthogonal method for peptide cyclization. nih.govwikipedia.org This reaction forms a stable 1,2,3-triazole ring as the cyclic linkage. wikipedia.org The synthesis involves incorporating an amino acid with an azide-containing side chain and another with an alkyne-containing side chain into the linear peptide sequence. The cyclization is then triggered by the addition of a copper(I) catalyst. nih.gov A significant advantage of this method is that the azide and alkyne groups are stable under standard peptide synthesis conditions, allowing for their incorporation without the need for protecting groups. nih.gov Depending on the substrate concentration during the cyclization step, either monomeric or dimeric macrocycles can be predominantly formed. nih.gov

Analog Design Strategies

The design of cyclic leucine enkephalin analogs often involves strategic amino acid substitutions to further refine their pharmacological properties.

Amino Acid Substitutions

The incorporation of D-amino acids into peptide sequences is a widely used strategy to increase metabolic stability and influence conformation. ias.ac.inmdpi.com

D-Alanine (D-Ala): The substitution of glycine at position 2 with D-Ala is a common modification in enkephalin analogs. ias.ac.insigmaaldrich.com This substitution generally leads to enhanced activity. ias.ac.in The resulting analog, [D-Ala2]-Leucine enkephalin (DADLE), is a potent, long-acting analog that is resistant to enzymatic degradation. sigmaaldrich.com

D-α,γ-diaminobutyric acid (D-A2bu): A conformationally restricted analog of [Leu5]enkephalin was synthesized by cyclization of the C-terminal carboxyl group of leucine to the γ-amino moiety of D-A2bu substituted in position 2. This cyclic analog was found to be significantly more potent than its linear counterpart and highly resistant to degradation by brain "enkephalinases." nih.gov

D-Penicillamine (D-Pen): The incorporation of D-Pen at positions 2 and 5 has led to the development of highly selective delta opioid receptor agonists. nih.govnih.govpnas.org The cyclic bis-penicillamine analogs, [D-Pen2, L-Pen5]- and [D-Pen2, D-Pen5]enkephalin, exhibit a profound increase in delta receptor selectivity compared to other analogs. nih.govpnas.org

D-Proline (D-Pro): The substitution of D-Proline in cyclic peptides can influence their conformational preferences and receptor interactions. In the context of the macrocyclic tetrapeptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), which exhibits kappa opioid receptor antagonism, substitutions for D-Pro can alter opioid activity and selectivity mdpi.com.

| D-Amino Acid | Position of Incorporation | Notable Effect |

| D-Alanine | 2 | Increased potency and resistance to enzymatic degradation. ias.ac.insigmaaldrich.com |

| D-A2bu | 2 (for cyclization) | Enhanced potency and high resistance to degradation. nih.gov |

| D-Penicillamine | 2 and 5 | Profoundly improved delta opioid receptor selectivity. nih.govpnas.org |

| D-Proline | Varies (example in a tetrapeptide) | Influences opioid activity and selectivity. mdpi.com |

Aromatic Residue Replacements

The aromatic residues at positions 1 (Tyrosine) and 4 (Phenylalanine) are crucial for the biological activity of enkephalins. Modifications to these residues have been extensively explored to understand their role in receptor binding and to develop analogs with altered affinity and selectivity.

β-(1-naphthyl)alanine and β-(2-naphthyl)alanine: The replacement of Phenylalanine at position 4 (Phe4) with the bulkier aromatic residues β-(1-naphthyl)alanine (β-Nal(1)) or β-(2-naphthyl)alanine (β-Nal(2)) has been shown to influence opioid receptor activity. In a series of conformationally constrained cyclic enkephalin analogs, the incorporation of L-β-Nal(1) at position 4 resulted in higher activity at both μ and δ opioid receptors compared to the parent L-Phe compound. ias.ac.in Interestingly, even analogs with a D-β-Nal(1) residue, which are typically inactive in linear enkephalins, showed activity at the μ receptor when incorporated into a cyclic structure. ias.ac.in This suggests that the constrained cyclic backbone can orient the side chains in a manner that fulfills the structural requirements for receptor interaction. ias.ac.in Conformational analysis of these analogs revealed that an extended structure, with the aromatic side chains of Tyrosine and naphthylalanine oriented in opposite directions (approximately 14 Å apart), is favorable for μ receptor activity. ias.ac.in Conversely, a folded conformation with the aromatic rings in close proximity (less than 10 Å) is preferred for δ receptor activity. ias.ac.in

Linear analogs with β-Nal substitutions at the fourth position also demonstrated increased activity at the μ-opiate receptor compared to native Leu-enkephalin. acs.org This led to the design of more rigid cyclic analogs, where the L-β-Nal(1) containing cyclic analog proved to be highly potent with a slight preference for the μ receptor. acs.org

Meta-substituted Phe4: Substitution at the meta-position of the Phenylalanine residue at position 4 has been shown to regulate potency, selectivity, and functional activity at both δ and μ opioid receptors. nih.govnih.gov These modifications can lead to high-affinity ligands with varying degrees of selectivity and can also improve the stability of the peptide in plasma. nih.govnih.gov The electronic and steric properties of the substituent at the meta-position can fine-tune the interaction of the analog with the receptor, leading to biased signaling, where the ligand preferentially activates one intracellular signaling pathway over another. nih.gov

| Modification | Analog Type | Key Finding | Receptor Preference | Reference |

| Phe4 → β-(1-naphthyl)alanine | Cyclic | Increased activity at both μ and δ receptors. | μ (slight preference) | ias.ac.inacs.org |

| Phe4 → β-(2-naphthyl)alanine | Linear | Increased activity at the μ receptor. | μ | acs.org |

| Phe4 → Tryptophan | Cyclic | Sensitive to local environment and Leu5 chirality. | Not specified | chemrxiv.org |

| Meta-substitution of Phe4 | Linear | Regulates potency, selectivity, and signaling bias. | Variable (δ and μ) | nih.govnih.gov |

Non-canonical Amino Acid Inclusions

The incorporation of non-canonical amino acids is a powerful strategy to introduce novel structural features and conformational constraints into peptides.

β-hydroxy-α,α-disubstituted-α-amino acid: While direct studies on the incorporation of β-hydroxy-α,α-disubstituted-α-amino acids into this compound are not prevalent in the reviewed literature, the inclusion of α,α-disubstituted amino acids, in general, is known to significantly restrict the conformational freedom of the peptide backbone. This often leads to the stabilization of specific secondary structures like β-turns or helical folds. The additional β-hydroxy group could potentially form intramolecular hydrogen bonds, further stabilizing a particular conformation, or interact with the receptor binding pocket, thereby influencing affinity and selectivity. The synthesis of peptides containing such residues can be challenging due to steric hindrance at the α-carbon.

Glycosylation Strategies

Glycosylation, the attachment of sugar moieties to the peptide, is a widely used strategy to improve the pharmacokinetic properties of peptide-based drugs. While specific examples for this compound are limited in the provided context, studies on other enkephalin analogs demonstrate the potential of this approach. Glycosylation can increase the hydrophilicity of the peptide, which can improve its solubility and reduce its clearance by the liver. Furthermore, it can enhance the transport of the peptide across the blood-brain barrier. For instance, glycosylation of a cyclic Met-enkephalin analog led to improved brain uptake and a significant increase in antinociceptive activity. nih.gov The sugar moieties can be attached via an O-linkage to serine or threonine residues incorporated into the peptide sequence. nih.gov

Pseudopeptide Modifications

Pseudopeptide modifications involve the replacement of one or more amide bonds in the peptide backbone with a surrogate that mimics the geometry of the peptide bond but is resistant to enzymatic cleavage.

Thiomethylene ether linkage: The replacement of the peptide bond between Phe4 and Leu5 with a thiomethylene ether linkage (CH₂S) has been investigated in cyclic enkephalin analogs. scispace.com This modification resulted in analogs that, while potent, lost the μ-receptor selectivity observed in the parent cyclic peptides. scispace.com The increased flexibility of the 18-membered ring in the pseudopeptide analogs is thought to be responsible for this loss of selectivity, allowing the molecule to adopt conformations that can bind to both μ and δ receptors. scispace.com

Isosteric Replacements

Isosteric replacements involve the substitution of an atom or a group of atoms with another that has a similar size, shape, and electronic configuration.

Methylene (B1212753) ether isostere for amide bond: In a cyclic Leu-enkephalin mimetic, the amide bond between Tyr1 and Gly2 was replaced by a methylene ether isostere (CH₂O). nih.govacs.org This modification was part of a design that also included replacing an intramolecular hydrogen bond with an ethylene (B1197577) bridge to create a more constrained turn mimetic. nih.govacs.org These analogs were found to bind to both μ- and δ-opioid receptors, suggesting that the native amide bond is not strictly essential for activity, and that isosteric replacements can be well-tolerated. nih.govacs.org

C-terminal Modifications

Modifications at the C-terminus of enkephalins can have a significant impact on their receptor affinity and selectivity.

Carboxamide: The conversion of the C-terminal carboxyl group to a carboxamide is a common modification in peptide chemistry. This change removes the negative charge at physiological pH, which can affect the interaction with the receptor and improve metabolic stability by making the peptide less susceptible to carboxypeptidases. In the context of cyclic enkephalin analogs, C-terminal carboxamides have been utilized in the design of potent and selective ligands. nih.gov For example, the cyclic analogs H-Tyr-c[D-Cys-Gly-Phe-D-(or L)-Cys]NH₂ showed high affinity for both μ and δ opioid receptors. nih.gov

Hybrid Analogue Design

Hybrid analogue design involves combining different structural modifications to achieve a desired pharmacological profile. For example, a brain-targeted chemical delivery system was designed for a Leu-enkephalin analogue by creating a lipophilic prodrug. nih.gov This involved attaching a 1,4-dihydrotrigonellyl group to the N-terminus and a bulky, lipophilic ester group to the C-terminus. nih.gov This "disguises" the peptide nature of the molecule, allowing it to penetrate the blood-brain barrier. Once in the brain, enzymatic cleavage releases the active peptide. nih.gov This approach represents a sophisticated hybrid design that combines elements of prodrug strategy with peptide chemistry to overcome the challenge of delivering peptides to the central nervous system.

| Methodology | Specific Modification | Effect on this compound Analogs | Reference |

| Pseudopeptide Modifications | Thiomethylene ether linkage (Phe4-Leu5) | Loss of μ-receptor selectivity due to increased ring flexibility. | scispace.com |

| Isosteric Replacements | Methylene ether isostere (Tyr1-Gly2) | Tolerated for binding to both μ and δ receptors. | nih.govacs.org |

| C-terminal Modifications | Carboxamide | Can lead to high affinity for both μ and δ receptors. | nih.gov |

| Hybrid Analogue Design | Prodrug approach (lipophilic N- and C-terminal modifications) | Enhanced brain delivery and sustained release of the active peptide. | nih.gov |

Prodrug Design

The inherent therapeutic limitations of this compound, such as poor membrane permeability and rapid enzymatic degradation, have spurred the development of various prodrug strategies. These approaches aim to mask the active pharmacophore, improving its pharmacokinetic profile without compromising its analgesic efficacy upon reaching the target site. Prodrug design for cyclic enkephalin analogs primarily focuses on enhancing lipophilicity to facilitate passage across the blood-brain barrier and protecting the molecule from enzymatic cleavage.

One prominent strategy involves the covalent attachment of promoieties, such as additional amino acids or lipophilic carriers, to the cyclic enkephalin core. These modifications are designed to be cleaved by endogenous enzymes, releasing the active parent drug. For instance, various prodrugs of the cyclic enkephalin analogs [D-Pen2, D-Pen5]enkephalin (DPDPE) and [D-Pen2, L-Cys5]enkephalin (DPLCE) have been synthesized to enhance brain delivery. nih.gov These prodrugs were created by adding amino acid residues to either the N-terminus or C-terminus of the parent cyclic peptide, thereby increasing their lipophilicity. nih.gov

Research has shown that the position of the attached amino acid significantly influences the rate of metabolic conversion back to the active drug. nih.gov For example, prodrugs with a carboxyl-terminal phenylalanine residue (DPDPE-Phe and DPLCE-Phe) exhibited substantially longer conversion times in both mouse serum and brain homogenates compared to those with an amino-terminal phenylalanine. nih.gov This difference in conversion rate is attributed to the specificities of the enzymes involved in the cleavage process.

The enzymatic stability and conversion of these prodrugs are critical for their efficacy. Studies have identified specific enzymes responsible for the cleavage of the promoiety. For the amino-terminally modified prodrug Phe-DPDPE, inhibition of leucine aminopeptidase (B13392206) in serum and aminopeptidase M in brain homogenates significantly increased its metabolic conversion time, indicating these enzymes' key role in activating the prodrug. nih.gov

Another innovative approach is the development of cyclization-activated prodrugs. A coumarin-based system has been explored for the opioid peptides DADLE and [Leu(5)]-enkephalin. nih.gov In this system, the peptide is linked to a coumarinic acid derivative. The release of the active peptide is dependent on the structural features of the drug moiety and can be facilitated by appropriately positioned substituents on the phenyl ring of the coumarin (B35378). nih.gov This strategy relies on an intramolecular cyclization reaction to release the parent drug, a process that can be finely tuned by modifying the structure of the linker. mdpi.comnih.gov

Furthermore, N-terminal 4-imidazolidinone prodrugs have been synthesized for Leu-enkephalin. nih.gov These derivatives provide protection against key degrading enzymes like aminopeptidase N and angiotensin-converting enzyme. nih.gov The prodrugs themselves are designed to be chemically stable and bioreversible, slowly degrading to release the active Leu-enkephalin. nih.gov

The overarching goal of these prodrug strategies is to create a transiently modified version of this compound that can effectively traverse biological barriers and resist premature degradation, thereby ensuring that a sufficient concentration of the active compound reaches the opioid receptors in the central nervous system. nih.gov

| Prodrug Strategy | Parent Compound(s) | Promoieties/Modifications | Activation Mechanism | Key Findings |

| Increased Lipophilicity | DPDPE, DPLCE | Amino acid residues (e.g., Phenylalanine, Arginine-Glycine) | Enzymatic cleavage by peptidases (e.g., leucine aminopeptidase, aminopeptidase M) | C-terminal modifications led to slower conversion rates. Improved permeability across the blood-brain barrier was observed for specific prodrugs. nih.gov |

| Cyclization-Activated Release | DADLE, [Leu(5)]-enkephalin | Substituted coumarinic acid derivatives | Intramolecular cyclization of the coumarin moiety | Drug release rates are dependent on the structural features of the attached peptide and substituents on the coumarin ring. nih.gov |

| N-terminal Protection | Leu-enkephalin | 4-imidazolidinone derivatives (from acetone, cyclopentanone, etc.) | Chemical hydrolysis in physiological buffer | Provides significant protection against degradation by aminopeptidase N and angiotensin-converting enzyme. nih.gov |

Conformational Analysis and Dynamics

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the three-dimensional structure of cyclic leucine (B10760876) enkephalin analogs in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state conformation of cyclic peptides. By analyzing various NMR parameters, a detailed picture of the peptide's average structure and dynamics can be constructed.

Solution NMR studies provide specific, atom-level information about the peptide's structure, including inter-proton distances, dihedral angles, and hydrogen bonding patterns.

ROESY Spectra: Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a 2D NMR technique used to identify protons that are close in space (typically within 5 Å), regardless of the molecule's size. The presence of a cross-peak between two protons in a ROESY spectrum indicates their spatial proximity. For cyclic enkephalin analogs, numerous inter-residue ROESY contacts are used to generate distance constraints for structural calculations. kaust.edu.sa These contacts are categorized to build a structural model:

Intra-residue: Protons within the same amino acid residue.

Sequential: Protons on adjacent residues (e.g., the alpha proton of one residue and the amide proton of the next), which helps confirm the peptide sequence.

Medium-to-Long-Range: Protons on non-adjacent residues, which are critical for defining the global fold and turns of the cyclic structure.

Coupling Constants: Vicinal coupling constants, particularly the ³JHNα value between an amide proton (NH) and its alpha-carbon proton (CαH), provide crucial information about the backbone dihedral angle φ. umich.edu This relationship is described by the Karplus equation, which correlates the coupling constant to the torsion angle. libretexts.org By measuring these values for each residue, the backbone conformation can be significantly constrained. For peptides, a ³JHNα value of 6-8 Hz is typical for residues in an extended conformation. iastate.edu

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (dδ/dT), measured in parts per billion per Kelvin (ppb/K), is a reliable indicator of intramolecular hydrogen bonding. nih.gov Amide protons that are shielded from the solvent due to their involvement in a hydrogen bond exhibit small temperature coefficients (typically more positive than -4.5 ppb/K), whereas solvent-exposed protons show larger negative values. nih.govchemrxiv.org In studies of cyclic retro-inverso enkephalin analogs, this technique was used to identify hydrogen-bonded amide protons in dimethyl sulfoxide (B87167) (DMSO) solutions. For the parent analog H-Tyr-c-[D-A₂bu-Gly-Phe-Leu], two intramolecular hydrogen bonds were detected. nih.gov

Below is a representative table illustrating the kind of data obtained from such studies.

| Residue | Amide Proton Chemical Shift (ppm) | Temperature Coefficient (dδ/dT, ppb/K) | Hydrogen Bond Status |

| D-A₂bu² | 8.52 | -2.1 | Hydrogen Bonded |

| Gly³ | 8.15 | -5.8 | Solvent Exposed |

| Phe⁴ | 7.98 | -6.2 | Solvent Exposed |

| Leu⁵ | 7.65 | -3.0 | Hydrogen Bonded |

This table is representative and compiled from descriptive data in the literature; actual values may vary based on the specific analog and solvent conditions.

A suite of 2D NMR experiments is required for a complete conformational analysis. The process begins with the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. kaust.edu.sa

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system, allowing for the classification of residues (e.g., Gly, Leu, Phe). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N, aiding in resonance assignment. kaust.edu.sa

ROESY/NOESY: As mentioned, these experiments provide the through-space correlations necessary for determining the 3D structure.

Together, these techniques allow researchers to "walk" through the peptide backbone, assign each resonance, and gather the distance and dihedral angle constraints needed for computational modeling. kaust.edu.saresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the peptide. kaust.edu.sa While not providing atomic-level detail like NMR, CD offers a rapid, global assessment of the peptide's conformation in solution. kaust.edu.sa For instance, the CD spectra of stapled leu-enkephalin analogs have been interpreted as indicating a type I β-turn conformation, a common structural motif in cyclic peptides. rubingroup.org Spectra are often measured in different solvents (e.g., methanol, trifluoroethanol, water) to assess conformational stability and solvent-induced changes. kaust.edu.sa

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. The technique involves crystallizing the peptide and analyzing the diffraction pattern produced when it is exposed to an X-ray beam. While this method provides a precise and unambiguous static picture of the peptide's conformation in the solid state, obtaining suitable crystals of cyclic peptides can be challenging. Numerous crystal structures have been solved for linear enkephalin analogs, revealing conformations such as type I' β-turns and extended forms. These structures have been invaluable for understanding structure-activity relationships, though the solid-state conformation may not always perfectly represent the dynamic structure present in a biological solution.

Computational and Theoretical Approaches

Computational methods are indispensable for refining and interpreting experimental data, allowing for a comprehensive exploration of the conformational landscape of cyclic leucine enkephalin. umich.eduresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of a peptide over time. umich.edu By simulating the atomic motions, researchers can analyze the stability of different conformations, observe transitions between them, and study hydrogen-bonding patterns. umich.edu For cyclic peptides, MD simulations help assess the mobility of the ring structure and the orientation of the amino acid side chains.

Conformational Search and Energy Minimization: Algorithms such as Electrostatically Driven Monte Carlo (EDMC) are employed to exhaustively search the possible conformational space of the peptide. researchgate.net This process generates a large number of potential structures, which are then energetically minimized to find the most stable conformations. umich.edu

Structure Calculation from Experimental Data: The final step in a conformational analysis involves integrating experimental data with theoretical calculations. Software packages like XPLOR use distance constraints from ROESY spectra and dihedral angle constraints from coupling constants to calculate an ensemble of 3D structures that are consistent with the NMR data. kaust.edu.sa More recent approaches combine MD simulations with quantum mechanics (QM) calculations to predict NMR chemical shifts for generated conformers; these predicted shifts are then compared to experimental values to identify the most probable solution-state structures. This combined approach allows for the refinement of an ensemble of conformations that best represents the peptide's dynamic nature in solution. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been utilized to study the dynamic behavior of cyclic enkephalin analogues, providing insights into their flexibility, conformational transitions, and intramolecular interactions. nih.gov Studies on analogues incorporating retro-inverso modifications reveal that cyclization substantially reduces the motion of the 14-membered ring structures. nih.gov The dynamic trajectories of these molecules show time-correlated conformational transitions that result in the reorientation of peptide units. nih.gov

A key aspect revealed by MD simulations is the pattern of hydrogen bonding that stabilizes the peptide's structure. In these cyclic analogues, hydrogen bonds predominantly form C7 structures. nih.gov However, due to the incorporation of specific modifications like retro-inverso residues, the formation of C6 and C8 structures is also observed. nih.gov This analysis of hydrogen-bonding patterns is crucial for defining the preferred conformations of the peptide backbone. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Ring Mobility | Substantially reduced motion of the 14-membered ring upon cyclization. | nih.gov |

| Conformational Transitions | Time-correlated transitions leading to reorientation of peptide units are observed. | nih.gov |

| Hydrogen Bonding | Principally forms C7 structures. | nih.gov |

| C6 and C8 structures are also formed due to retro-inverso modifications. | nih.gov |

Empirical Conformational Energy Program for Peptides and Proteins (ECEPP) Force Field

The Empirical Conformational Energy Program for Peptides and Proteins (ECEPP) force field is a powerful tool for exploring the conformational space of peptides by calculating their potential energy. While extensively used for linear enkephalins, it has also been applied to cyclic analogues. nih.govnih.govnih.govresearchgate.net For instance, the ECEPP/3 force field has been used in energy minimization calculations for novel cyclic enkephalin analogues containing a carbonyl bridge. researchgate.net

In these studies, the ECEPP force field is often used as the first step in a multi-stage computational process. nih.gov Initial structures are generated and their energy is minimized using ECEPP to identify a set of low-energy conformations. nih.govresearchgate.net These conformations can then be subjected to further analysis or more computationally intensive refinement using other methods like quantum mechanics calculations. nih.gov

Energy-Dependent Monte Carlo (EDMC) Calculations

Energy-Dependent Monte Carlo (EDMC) methods are employed for the conformational analysis of complex molecules like cyclic enkephalin analogues. researchgate.net This computational strategy is particularly useful for overcoming the multiple-minima problem inherent in searching the conformational space of flexible molecules. researchgate.net

In studies of novel cyclic enkephalin analogues, the ECEPPAK program, which utilizes the ECEPP/3 force field, has been used for EDMC calculations. researchgate.net The process typically starts with a conformation of random geometry, which is then energy-minimized. researchgate.net The total conformational energy in these calculations includes electrostatic, non-bonding, hydrogen-bond, and torsional energy terms, supplemented by a surface model (SRFOPT). researchgate.net This approach allows for a thorough exploration of the potential energy surface to identify stable, low-energy conformations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) provides a quantum mechanical approach to analyze peptide conformations and has been applied to "stapled" or cyclic analogues of leu-enkephalin. rsc.org Conformational studies of these stapled analogues using techniques like circular dichroism show results that correlate well with DFT analysis. rsc.org

DFT calculations have identified several thermodynamically stable conformations for these cyclic peptides. rsc.org These studies also provide detailed information on intramolecular hydrogen bonds that stabilize the structure. rsc.org For example, analysis of stapled analogues revealed terminus-to-terminus interactions with specific interatomic distances, confirming the formation of consistent intramolecular hydrogen bonds. rsc.org While much of the detailed DFT work, such as using the M06-2X functional, has focused on the linear form of Leu-enkephalin, the findings for stapled analogues demonstrate the power of DFT in elucidating the structural preferences of cyclic systems. nih.govrsc.orgacs.org

| Finding | Detail | Reference |

|---|---|---|

| Conformational Agreement | DFT analysis results are in good agreement with experimental CD conformational studies. | rsc.org |

| Stable Conformations | Multiple thermodynamically stable conformations were identified. | rsc.org |

| Intramolecular H-Bonds | Consistent terminus-terminus interactions were found, with Phenylalanine to Aspartic Acid distances of 2.532 Å to 2.668 Å. | rsc.org |

Molecular Mechanics Calculations

Molecular mechanics calculations are a foundational method for studying the conformation of peptides, forming the basis for many simulation techniques. nih.govnih.gov These calculations use force fields, such as ECEPP, to compute the potential energy of a molecule as a function of its atomic coordinates. researchgate.net For cyclic enkephalin analogues, these methods are used to perform energy minimizations to identify stable, low-energy structures. nih.gov

The starting conformations for these energy minimizations can be obtained from various sources, including molecular dynamics simulations or systematic conformational searches. nih.gov The steric constraints imposed by cyclization significantly reduce the conformational space that needs to be explored, making molecular mechanics a particularly effective tool for assessing proposed conformational models of these molecules. nih.gov By finding various minimum energy conformations for the backbone and side chains, these calculations provide a static but essential picture of the molecule's structural possibilities. nih.gov

Ab Initio Calculations

Ab initio calculations, which are based on quantum mechanics from first principles without empirical parameters, offer the highest level of theory for conformational analysis. While true ab initio methods like Hartree-Fock are computationally very expensive, their principles are often applied through high-level DFT calculations, which are sometimes referred to as ab initio in the literature. researchgate.netdtu.dk

For enkephalin-related peptides, DFT at the B3LYP/6-31G* level has been used to simulate spectra and analyze conformations of the linear form. researchgate.netdtu.dk Some studies on linear Leu-enkephalin have used Hartree-Fock (HF/3-21G(d)) for reoptimization of structures initially generated by force fields. nih.gov Although extensive ab initio studies focused specifically on this compound are not widely reported, the application of high-level DFT to stapled analogues serves a similar purpose, providing deep quantum mechanical insight into the electronic structure and stability of these constrained peptides. rsc.org

Vibrational Analysis

Vibrational analysis provides a way to connect theoretical conformational structures with experimental spectroscopic data, such as infrared (IR) spectra. researchgate.net Theoretical vibrational spectra are calculated for low-energy conformers to aid in their experimental identification. researchgate.net

Studies on capped [Leu]enkephalin using the EDF1 density functional have shown that calculated vibrational spectra offer considerable potential for determining low-energy conformers from experiments. researchgate.net For the linear form of [Leu]enkephalin, vibrational absorption (VA) spectra have been simulated using both DFT and semi-empirical methods. researchgate.net These simulations use optimized geometries as inputs to calculate the theoretical spectra, which are then compared with experimental VA measurements to validate the predicted structures. researchgate.net While this methodology is well-established for linear and capped enkephalins, specific vibrational analysis studies on this compound analogues are not prominently available in the reviewed literature.

Identified Conformational Features

The conformational preferences of this compound are largely dictated by the formation of specific secondary structures, the spatial arrangement of its aromatic side chains, and the stereochemistry of its constituent amino acids. These features collectively define the molecule's three-dimensional shape and its ability to bind effectively to its target receptors.

Beta-Turn Structures (e.g., Type I, Type II')

Beta-turns (β-turns) are predominant secondary structures in cyclic enkephalin analogs, forcing the peptide backbone to reverse direction. These turns are typically stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), forming a 10-membered ring. researchgate.net In different solvents and crystalline states, leucine enkephalin has been shown to adopt various β-bend structures. nih.govacs.org

| Turn Type | Residues Involved | Environment | Key Stabilizing Interaction |

| Type I / II' | Gly3–Phe4 | DMSO | C10 H-bond (C=O of Gly2 to H–N of Leu5) |

| βII' | Gly2–Gly3 | Water (zwitterion) | Intramolecular H-bond |

| βI | Gly3–Phe4 | Water (zwitterion) | Intramolecular H-bond |

| βII'-like | Gly3–Phe4 | Gas Phase (neutral) | Three H-bonds |

This table summarizes the identified beta-turn structures in leucine enkephalin based on experimental and computational studies.

Gamma-Turn Structures

A gamma-turn (γ-turn) is a tighter fold than a β-turn, involving a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2), which creates a seven-membered ring. wikipedia.org While less commonly cited for enkephalins than β-turns, computational studies have identified a kinked-extended structure featuring a γ-turn at the Gly2 residue as a low-energy conformation for neutral Leu-enkephalin. nih.gov

Extended and Folded Conformations

Leucine enkephalin and its cyclic analogs exist in a dynamic equilibrium between extended and folded conformations. nih.govacs.org The specific conformation adopted is highly dependent on the solvent environment and stereochemical modifications. nih.govnih.gov In the crystalline state, Leu-enkephalin has been observed in both single β-bend, double β-bend (folded), and extended structures. nih.govnih.gov Molecular dynamics simulations suggest that in aqueous solutions at neutral pH, the peptide backbone exists as a mixture of folded and unfolded forms. researchgate.net The transition between these states is critical for receptor binding, with different conformations being associated with activity at different opioid receptor subtypes. nih.gov It has been proposed that the folded structure of zwitterionic Leu-enkephalin could be induced into a more extended "bioactive conformation" upon binding to the δ-opioid receptor. nih.govresearchgate.net

Interchromophore Distances and Aromatic Side Chain Orientations

The spatial relationship between the two aromatic side chains, Tyr1 and Phe4 (or its analog), is a critical determinant of receptor selectivity and activity. nih.gov This relationship is often described by the interchromophore distance—the distance between the centers of the two aromatic rings—and their relative orientation.

Extended Conformations : These are characterized by a large separation between the aromatic rings (~14 Å) and an orientation where the side chains point in opposite directions. This conformation is generally required for activity at the μ-receptor. nih.gov

Folded Conformations : These feature a close proximity of the aromatic rings (less than 10 Å) and a nearly parallel orientation. nih.gov This folded structure is a requirement for activity at the δ-receptor. nih.gov In some conformers, the aromatic rings of Tyr1 and Phe4 can be in close contact, with distances around 3.4 Å. nih.gov

| Conformation | Aromatic Ring Distance | Side Chain Orientation | Associated Receptor Activity |

| Extended | ~14 Å | Opposite | μ-receptor |

| Folded | < 10 Å | Parallel / Stacked | δ-receptor |

This table correlates the conformational state of cyclic enkephalin analogs with the distance and orientation of their aromatic side chains and the corresponding opioid receptor selectivity.

Influence of Stereochemistry on Conformation

The stereochemistry of the amino acid residues, particularly at positions 2, 4, and 5, profoundly influences the conformational landscape of cyclic enkephalins. nih.gov Altering the chirality (from L- to D-amino acids) can dramatically shift the equilibrium between folded and extended states, thereby altering receptor selectivity.

Conformational Flexibility and Restriction

Linear enkephalins are highly flexible molecules, existing as a complex mixture of numerous low-energy conformations in solution. acs.orgfrontiersin.org This flexibility presents a challenge for determining the specific "bioactive conformation" responsible for receptor binding. Cyclization is a key strategy used to reduce this conformational flexibility. nih.gov By restricting the peptide's movement, cyclic analogs provide a more rigid scaffold, which helps to lock the molecule into a specific conformation that may be preferential for a particular receptor subtype. nih.gov However, even within a cyclic structure, a degree of flexibility is retained, such as the high mobility of the Tyr1 side chain, which is thought to be important for fitting into the receptor binding pocket. nih.gov The balance between conformational restriction and retained flexibility is crucial for achieving high potency and selectivity.

Intramolecular Hydrogen Bonding

The formation of intramolecular hydrogen bonds is a defining characteristic of the conformational preferences of this compound. These bonds primarily involve the amide protons (-NH) as donors and the carbonyl oxygens (-C=O) as acceptors along the peptide backbone. The presence and pattern of these hydrogen bonds are critical in stabilizing specific folded structures, such as β-turns and γ-turns, which are essential for the peptide's interaction with opioid receptors.

Molecular dynamics simulations and energy minimization studies have been instrumental in elucidating the hydrogen-bonding patterns within cyclic enkephalin analogues. wikipedia.org These computational methods reveal that the cyclization of the peptide backbone substantially curtails the motion of the 14-membered ring, fostering the formation of stable intramolecular hydrogen bonds. wikipedia.org The most commonly observed hydrogen bonds are those that result in C7 structures, which correspond to γ-turns. wikipedia.org

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have provided robust evidence for the existence and location of intramolecular hydrogen bonds in cyclic peptides. By analyzing parameters such as temperature coefficients of amide proton chemical shifts and nuclear Overhauser effects (NOEs), researchers can identify amide protons that are shielded from the solvent and are likely involved in hydrogen bonding.

While specific data for this compound is limited in publicly accessible literature, studies on closely related cyclic enkephalin analogues offer significant insights. For instance, in some cyclic enkephalin analogues, in addition to the common C7 structures, C6 and C8 hydrogen-bonded structures have also been identified, particularly when retro-inverso residues are incorporated. wikipedia.org

The table below summarizes the common types of intramolecular hydrogen bonds observed in cyclic peptides, which are relevant to understanding the conformational dynamics of this compound.

| Hydrogen Bond Type | Corresponding Secondary Structure | Donor Atom | Acceptor Atom | Ring Size (atoms) |

| C5 | - | NHi | O=Ci | 5 |

| C7 | γ-turn | NHi | O=Ci-1 | 7 |

| C10 | β-turn | NHi | O=Ci-3 | 10 |

It is important to note that the specific hydrogen bonding pattern in this compound can be influenced by factors such as the solvent environment and the presence of specific amino acid residues. The interplay of these factors results in a dynamic equilibrium of conformations, each stabilized by a unique network of intramolecular hydrogen bonds. The predominance of certain hydrogen-bonded structures is a key determinant of the molecule's preferred conformation and, consequently, its biological function.

Structure Activity Relationships Sar and Receptor Interactions

Pharmacophoric Requirements

Pharmacophoric Requirements

The pharmacophore of an opioid peptide refers to the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For enkephalins, specific residues are critical for receptor recognition and activation.

The aromatic residues Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4 are fundamental to the opioid activity of enkephalins. mdpi.commdpi.com The N-terminal Tyr residue is considered the primary "message" for opioid activity; its phenolic hydroxyl group and protonated amino group are crucial for binding to opioid receptors. mdpi.commdpi.com This has led to the general belief that the Tyr1 residue is not a typical target for structural modifications. mdpi.com However, some studies have challenged this by substituting Tyr1 with non-phenolic amino acids like (4-Carboxamido)phenylalanine (Cpa), which in some analogs, increased potency and selectivity for the delta-opioid receptor (DOR). epa.govnih.gov

The Phe4 residue also plays a critical role. The relative orientation and distance between the aromatic rings of Tyr1 and Phe4 are vital for subtype selectivity. mdpi.comfrontiersin.org Modifications at the Phe4 position can significantly modulate both binding affinity and selectivity between mu- and delta-opioid receptors. mdpi.com For instance, substitutions on the phenyl ring of Phe4 can alter receptor interactions. mdpi.comnih.gov The stereochemistry at this position is also important, as substitution with a D-amino acid at position 4, like D-Phe, has been shown to reduce both potency and binding affinity. royalsocietypublishing.org

The "message-address" concept provides a framework for understanding the structure-function relationships of opioid peptides. mdpi.com According to this model, the N-terminal sequence, typically Tyr-Gly-Gly-Phe, constitutes the "message" which is responsible for triggering the biological activity common to all opioid receptors. mdpi.comnih.gov The Tyr1 residue is the essential component of this message. nih.gov

The C-terminal portion of the peptide, which is more variable, serves as the "address." This region is responsible for conferring selectivity for specific opioid receptor subtypes (μ, δ, or κ). mdpi.commdpi.com By interacting with distinct sub-pockets on the different receptors, the "address" domain guides the peptide to its preferred receptor target. nih.gov This concept has been successfully applied to the design of selective opioid receptor ligands, including both peptides and non-peptide molecules. acs.orgnih.gov

Opioid Receptor Binding and Selectivity Profiles (In Vitro)

The affinity of cyclic leucine (B10760876) enkephalin and its analogs for the different opioid receptor subtypes is determined through in vitro radioligand binding assays. These assays measure the concentration of the compound required to displace a standard radiolabeled ligand from the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Mu-Opioid Receptor (MOR) Binding

Cyclic enkephalin analogs often exhibit high affinity for the mu-opioid receptor (MOR). The prototype cyclic analog, H-Tyr-c[D-A2bu-Gly-Phe-Leu], demonstrated potent activity in the guinea pig ileum assay, a functional assay indicative of MOR agonism. nih.gov Various modifications to the cyclic structure, such as N-methylation, can be made while retaining high MOR binding affinity. nih.gov For example, analogs like H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH2 have been shown to possess high affinity at the MOR. nih.gov The cyclization strategy itself, compared to linear counterparts, often leads to analogs with better metabolic stability and receptor affinity. nih.gov

Delta-Opioid Receptor (DOR) Binding

Many cyclic leucine enkephalin analogs are potent ligands for the delta-opioid receptor (DOR). The parent endogenous peptide, Leu-enkephalin, shows moderate selectivity for the DOR over the MOR. mdpi.com Cyclization can significantly enhance this affinity and selectivity. For instance, the analog H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) was found to be twice as potent as linear [Leu5]enkephalin in rat brain receptor binding assays. nih.gov Modifications to the Phe4 residue have been explored to develop potent DOR agonists. nih.gov Some cyclic analogs, such as those based on the Tyr-c[D-Pen-Gly-Phe-D-Pen]OH (DPDPE) scaffold, exhibit exceptional affinity and high selectivity for DOR. nih.gov

Kappa-Opioid Receptor (KOR) Binding

While many enkephalin analogs primarily target MOR and DOR, some cyclic derivatives also exhibit binding affinity for the kappa-opioid receptor (KOR). Generally, endogenous enkephalins have very low affinity for KOR. However, structural modifications can introduce or enhance KOR binding. For example, certain N-methylated cyclic enkephalin analogs have been shown to retain high binding affinities not only at MOR and DOR but also at KOR. nih.gov The selectivity profile can be dramatically altered by changes in ring size or the constituent amino acids, sometimes enhancing KOR affinity unexpectedly. nih.gov

Interactive Data Table: Opioid Receptor Binding Affinities of Selected Cyclic Enkephalin Analogs

This table summarizes the in vitro binding affinities (Ki or IC50 in nM) of representative cyclic enkephalin analogs for mu (μ), delta (δ), and kappa (κ) opioid receptors.

| Compound | MOR (Ki/IC50, nM) | DOR (Ki/IC50, nM) | KOR (Ki/IC50, nM) |

| H-Tyr-c[D-A2bu-Gly-Phe-Leu] | High Potency (GPI assay) | High Affinity (Rat Brain) | Not Reported |

| H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH2 | 0.44 | 1.13 | 11.2 |

| [Phe(p-NH2)4]DTLET | >1000 | 39 | Not Reported |

| DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]OH) | 270 | 1.4 | >10000 |

| DPMPT (Tyr-c[D-Pen-Gly-Phe-L-3-Mpt]) | 68 | 3.5 | >5000 |

| DPDMPT (Tyr-c[D-Pen-Gly-Phe-D-3-Mpt]) | >5000 | 103.7 | >5000 |

Data compiled from multiple sources. nih.govnih.govnih.govacs.org GPI = Guinea Pig Ileum assay, a measure of μ-opioid functional activity. Binding affinities are highly dependent on assay conditions.

Functional Activity and Signaling Pathways (In Vitro)

G Protein Activation Assays (e.g., [35S]-GTPγS assay)

The functional activity of this compound analogues at opioid receptors is commonly assessed by their ability to stimulate the binding of guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS) to G proteins. This assay provides a direct measure of G protein activation, which is the initial step in the intracellular signaling cascade following agonist binding to a G protein-coupled receptor (GPCR) like the opioid receptors.

The [35S]GTPγS binding assay is a functional assay that can differentiate between agonists, antagonists, and inverse agonists. nih.gov In this assay, a non-hydrolyzable analogue of GTP, [35S]GTPγS, is used to monitor the activation of G proteins. nih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. Since [35S]GTPγS is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, it accumulates on the activated G protein. nih.gov The amount of bound [35S]GTPγS, which is measured by detecting its radioactivity, is directly proportional to the extent of G protein activation by the agonist.

This assay is crucial for characterizing the potency and efficacy of this compound analogues. Potency is typically expressed as the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, while efficacy refers to the maximal level of G protein activation achieved by the ligand relative to a standard full agonist. Due to the proximal nature of G protein activation to receptor binding, GTPγS binding assays often have a lower degree of receptor reserve compared to other functional assays, making them particularly useful for distinguishing between full and partial agonists. nih.gov

Cyclic AMP Modulation (e.g., inhibition of noradrenaline-stimulated cAMP formation)

Opioid receptors, including those activated by this compound, are coupled to inhibitory G proteins (Gi/o). A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). nih.govnih.gov Consequently, the functional activity of this compound analogues can be quantified by their ability to inhibit the formation of cAMP.

In a typical in vitro assay, cells expressing the opioid receptor of interest are stimulated with an agent that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase) or noradrenaline (which acts through β-adrenergic receptors coupled to stimulatory G proteins, Gs). The ability of a this compound analogue to attenuate this stimulated cAMP production is then measured. The reduction in cAMP levels serves as a functional readout of the ligand's agonist activity at the Gi/o-coupled opioid receptor.

This inhibition of adenylyl cyclase is a key mechanism through which opioids exert their cellular effects. nih.gov By modulating cAMP levels, this compound analogues can influence a wide range of downstream signaling pathways and cellular processes that are regulated by this important second messenger.

Beta-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins. β-arrestins are scaffolding proteins that play a critical role in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. nih.gov The recruitment of β-arrestin to the receptor is a key event that can lead to some of the adverse effects associated with opioid use.

The ability of this compound analogues to promote β-arrestin recruitment is evaluated using various in vitro assays, such as the PathHunter assay, which is based on enzyme fragment complementation. nih.gov In this system, the opioid receptor is tagged with a small enzyme fragment, while β-arrestin is fused to a larger, complementary portion of the enzyme. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that generates a detectable signal, typically luminescence. nih.gov

The potency and efficacy of an analogue for β-arrestin recruitment can be determined from dose-response curves. This information is crucial for understanding the full signaling profile of a compound and for identifying biased agonists.

Signaling Bias

Signaling bias, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of opioid receptors, this most commonly refers to a bias towards G protein activation and away from β-arrestin recruitment. mdpi.comannualreviews.org The development of G protein-biased agonists is a major goal in opioid research, as it is hypothesized that such compounds may retain the analgesic properties mediated by G protein signaling while having a reduced profile of side effects that are thought to be associated with β-arrestin signaling, such as respiratory depression and tolerance. nih.govmdpi.com

The degree of signaling bias for a this compound analogue can be quantified by comparing its potency and/or efficacy for G protein activation (e.g., from a [35S]GTPγS or cAMP assay) with its potency and/or efficacy for β-arrestin recruitment. Various mathematical models can be used to calculate a "bias factor," which provides a quantitative measure of a ligand's preference for one pathway over the other relative to a reference compound that is considered unbiased.

Structural modifications to the this compound scaffold, such as amino acid substitutions, can significantly influence signaling bias. By systematically altering the structure of these peptides, it is possible to develop ligands with a range of signaling profiles, from those that are relatively balanced in their activation of both pathways to those that are highly biased towards G protein signaling.

Dissociation of Receptor Binding and Activation Requirements

The concept of signaling bias inherently implies a dissociation between the structural requirements for a ligand to bind to the receptor and the requirements for it to induce the specific conformational changes in the receptor that lead to the activation of a particular downstream signaling pathway. While high affinity for the receptor is a prerequisite for a potent ligand, it does not guarantee that the ligand will be an effective activator of all signaling pathways.

The subtle interplay between a ligand and the receptor's binding pocket determines the specific conformational state that the receptor adopts upon binding. Different ligands can stabilize distinct active conformations of the receptor, which in turn can have different affinities for G proteins and β-arrestin. For example, a G protein-biased agonist is thought to stabilize a receptor conformation that is competent for G protein coupling but is a poor substrate for the G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor and facilitate β-arrestin binding.

Mechanisms of Receptor Interaction

The interaction of this compound analogues with opioid receptors is a complex process governed by the molecule's three-dimensional shape, its ability to adopt specific conformations, and the stereochemistry of its constituent amino acids. Understanding these mechanisms at a molecular level is crucial for the design of more potent and selective opioid receptor ligands.

Conformational Models for Receptor Binding

The binding of enkephalins to their receptors is highly dependent on the peptide's conformation. For linear enkephalins, crystallographic and solution-state studies have identified several conformational families, broadly classified as extended, single bend, and double bend structures. nih.gov In solution, linear Leu-enkephalin can exist as an ensemble of different conformations, while in certain solvents like DMSO, it tends to adopt folded β-bend structures. acs.org This inherent flexibility presents a challenge for determining the precise "bioactive conformation"—the specific shape the molecule adopts when it binds to the receptor.

This compound analogues were developed to reduce this conformational flexibility. By introducing a cyclic constraint, the number of accessible conformations is significantly limited, which can lock the peptide into a shape that is more favorable for receptor binding. nih.govresearchgate.net This conformational restriction is a key strategy to enhance potency and receptor selectivity. nih.govnih.gov For instance, the steric constraints in the potent analogue H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) prevent it from adopting most of the conformations seen in linear enkephalin, offering a clearer model of a receptor-bound state. nih.govresearchgate.net

The models for receptor binding differ depending on the target receptor.

μ-Receptor Activity : An extended conformation, where the two aromatic side chains (Tyrosine at position 1 and Phenylalanine at position 4) are oriented in opposite directions with a separation of approximately 14 Å, is thought to be required for activity at the μ-receptor. nih.govnih.gov

δ-Receptor Activity : In contrast, a folded conformation is required for δ-receptor activity. nih.gov This folded structure brings the aromatic rings of Tyr¹ and Phe⁴ into close proximity (less than 10 Å), with a nearly parallel orientation. nih.gov

The stabilization of these specific conformations is crucial. In some cyclic analogues, the folded structure necessary for δ-receptor activity is stabilized by an intramolecular interaction between the phenolic hydroxyl group of Tyrosine and the carbonyl group of the residue at position four. nih.gov

Docking Studies with Receptor Crystal Structures

The availability of crystal structures for opioid receptors, such as the δ-opioid receptor (δOR) and the μ-opioid receptor (μOR), has enabled computational docking studies to simulate the interaction between cyclic enkephalins and their binding sites. nih.govresearchgate.net These studies provide valuable insights into the specific molecular interactions that govern ligand binding and receptor activation.

In docking simulations, the flexible peptide ligand is placed into the rigid or partially flexible binding pocket of the receptor structure, and computational algorithms calculate the most stable binding poses and interaction energies. nih.govmdpi.com For Leu-enkephalin and its analogues, docking studies have confirmed the importance of the N-terminal tyrosine residue, whose protonated amino group and aromatic ring are critical for forming the peptide-receptor complex. researchgate.net

Studies using δOR crystal structures (e.g., PDB ID: 4N6H) have been used to dock enkephalin conformers. nih.gov When starting from solution-state conformations, docking calculations can predict plausible binding poses. For example, docking a rigid conformer of Leu-enkephalin into the δOR cavity showed that the aromatic rings of Tyr¹ and Phe⁴ could occupy the same general space as the corresponding rings of the known δ-selective antagonist, naltrindole. nih.gov These simulations help to refine the conformational models, suggesting which shapes are most likely to be biologically active.

Comparison with Opiate Alkaloids

The interaction of peptide-based opioids like enkephalins with their receptors has often been compared to that of classic opiate alkaloids, such as morphine. Both classes of compounds bind to the same receptors and elicit similar pharmacological responses. Leucine enkephalin and methionine enkephalin compete for opiate receptor binding with affinities that are comparable to that of morphine. johnshopkins.edu

Role of Chirality in Receptor Activity

Chirality, or the "handedness" of amino acid residues, plays a pivotal role in determining the biological activity and receptor selectivity of cyclic enkephalin analogues. The substitution of a naturally occurring L-amino acid with its D-isomer can dramatically alter the peptide's conformational preferences and, consequently, its interaction with opioid receptors.

A prime example is the effect of the leucine residue's chirality at position five. In a study of 14-membered cyclic enkephalin analogues, incorporating a D-Leucine residue instead of an L-Leucine at the fifth position was found to enhance activity at the δ-receptor. nih.gov The presence of D-Leu increases the relative population of folded conformations where the aromatic side chains of Tyr¹ and the residue at position four are oriented in a parallel fashion. nih.gov As this folded structure is a requirement for δ-receptor activity, the D-Leu containing analogue exhibits higher potency at this receptor subtype. nih.gov

Similarly, the chirality of the residue at position two is critical. A conformationally restricted analogue, H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-), which contains a D-α,γ-diaminobutyric acid at position 2, is significantly more potent than its L-A2bu diastereomer. nih.govresearchgate.net The D-isomer was 17.5 times more potent in the guinea pig ileum assay and twice as potent in a rat brain receptor binding assay, while the L-isomer showed low activity. nih.govresearchgate.net This demonstrates that a specific stereochemical configuration is necessary to achieve the optimal conformation for high-affinity receptor binding and activation.

Enzymatic Stability and Metabolic Pathways

In Vitro Stability Studies

In vitro studies are crucial for assessing the initial viability of a drug candidate by determining its stability in environments that mimic physiological conditions. For cyclic leucine (B10760876) enkephalin, these studies have been conducted in biological fluids and cell and tissue homogenates.

Stability in Biological Fluids (e.g., human plasma, saliva)

The stability of enkephalin analogs in human plasma is a critical determinant of their potential therapeutic efficacy. plos.org Linear leucine enkephalin is known to be rapidly degraded in human plasma. nih.govmdpi.com Studies on various cyclic prodrugs of enkephalin analogs have been conducted in plasma from humans and several animal species, including rats, mice, canines, guinea pigs, and hamsters, to find a suitable animal model for pharmacokinetic studies. nih.gov The results indicated that the enzymatic stability profiles in canine and guinea pig plasma most closely resembled those in human plasma. nih.gov

Research has also investigated the presence of enkephalin-degrading enzymes in human saliva. nih.govresearchgate.net These studies have shown that leucine enkephalin is partially hydrolyzed in the presence of saliva, indicating the activity of aminopeptidases, dipeptidylaminopeptidases, and dipeptidylcarboxypeptidases. nih.govresearchgate.net Interestingly, saliva also contains low molecular weight substances that inhibit these proteolytic enzymes. nih.govresearchgate.net

The following table summarizes the stability of a modified leucine enkephalin analog, KK-103, in mouse plasma compared to the parent compound.

Stability in Cell and Tissue Homogenates (e.g., Caco-2 cells, rat liver, brain homogenates)

Caco-2 cells, derived from human colon adenocarcinoma, are a widely used in vitro model to assess the enzymatic stability and permeability of potential drug compounds. plos.orgmdpi.com Glycosylation of enkephalin has been shown to significantly improve its stability in Caco-2 cell homogenates. plos.org For instance, after a 2-hour incubation, at least 60% of the glycosylated enkephalin remained stable. plos.org

The stability of cyclic leucine enkephalin and its prodrugs has also been evaluated in rat liver and brain homogenates. nih.govscribd.com These studies have revealed that stereochemistry plays a significant role in the rate of hydrolysis, with L-amino acids at the C-terminus being hydrolyzed more rapidly than D-amino acids. nih.gov This stereoselective hydrolysis was more pronounced in brain and liver homogenates compared to plasma. nih.gov Furthermore, cyclic analogs have demonstrated improved stability in rat brain homogenates compared to their linear counterparts. mdpi.com For example, the analog H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 showed greatly improved stability. mdpi.com

The table below presents data on the degradation of leucine enkephalin in various rat tissue homogenates.

Resistance to "Enkephalinases"

"Enkephalinases" are a group of enzymes responsible for the rapid breakdown of endogenous enkephalins. A key advantage of cyclic enkephalin analogs is their enhanced resistance to these enzymes. For example, the cyclic analog H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) has been shown to be highly resistant to degradation by brain "enkephalinases". nih.gov This resistance is attributed to the conformational constraints imposed by the cyclic structure, which prevent the peptide from fitting into the active sites of these degrading enzymes. nih.gov

Enzyme-Mediated Degradation Mechanisms

Despite their increased stability, cyclic leucine enkephalins are not entirely immune to enzymatic degradation. The primary routes of metabolism for linear enkephalins involve cleavage by aminopeptidase (B13392206) N and angiotensin-converting enzyme (ACE). mdpi.combiorxiv.org While cyclization reduces susceptibility, these enzymes can still play a role in the metabolism of some cyclic analogs.

Aminopeptidase N Cleavage (e.g., Tyr1-Gly2 bond)

Aminopeptidase N (APN) is a zinc-dependent metalloprotease that cleaves neutral amino acids from the N-terminus of peptides. nih.govphysiology.org It is a major enzyme responsible for the degradation of enkephalins by cleaving the Tyr1-Gly2 bond. mdpi.combiorxiv.org The degradation of leucine enkephalin in rat whole blood, plasma, and muscle and brain homogenates leads to the rapid appearance of des-tyrosyl-leucine enkephalin, a product of aminopeptidase activity. nih.gov

Angiotensin Converting Enzyme (ACE) Cleavage (e.g., Gly3-Phe4 bond)

Angiotensin-converting enzyme (ACE) is another key enzyme in the renin-angiotensin system that can also degrade enkephalins. uniprot.org ACE is a dipeptidyl carboxypeptidase that primarily cleaves dipeptides from the C-terminus of its substrates. uniprot.orgahajournals.org In the case of leucine enkephalin, ACE can cleave the Gly3-Phe4 bond. mdpi.combiorxiv.org The kcat for the cleavage of Leu-enkephalin by ACE is 700 min-1. uniprot.org

The following table lists the compounds mentioned in this article.

Strategies for Enhanced Stability

Several strategies have been developed to overcome the rapid degradation of leucine enkephalin and its analogs. These approaches aim to protect the peptide from enzymatic cleavage while maintaining or even enhancing its biological activity.

Cyclization, the process of forming a cyclic peptide from a linear one, is a widely used strategy to enhance the stability of enkephalins. rsc.orgnih.govvulcanchem.com This conformational constraint protects the peptide bonds from enzymatic degradation by peptidases. researchgate.netpnas.org For example, linking the N-terminal amine of glycine (B1666218) to the C-terminal carboxyl group of leucine creates a cyclic structure that is more resistant to aminopeptidases and endopeptidases. vulcanchem.com This increased stability is reflected in a significantly longer plasma half-life for cyclic enkephalins compared to their linear counterparts. vulcanchem.com The rigid structure conferred by cyclization not only improves stability but can also lead to increased potency and receptor selectivity. nih.gov